Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate
CAS No.:
Cat. No.: VC18080869
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H24N2O4 |
|---|---|
| Molecular Weight | 272.34 g/mol |
| IUPAC Name | tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O4/c1-10(17)15-7-6-14(8-13(15,5)9-16)11(18)19-12(2,3)4/h16H,6-9H2,1-5H3 |
| Standard InChI Key | LRVVTZZVSPENSI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCN(CC1(C)CO)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure centers on a piperazine ring—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. Substituents include:
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Tert-butyl carboxylate at position 1, enhancing steric bulk and metabolic stability.
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Acetyl group at position 4, introducing ketone functionality for further derivatization.
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Hydroxymethyl and methyl groups at position 3, contributing to hydrophilicity and stereochemical complexity.
The molecular formula (C₁₃H₂₄N₂O₄) and weight (272.34 g/mol) were confirmed via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The IUPAC name, tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate, reflects these substituents’ positions and priorities.
Physicochemical Properties
Key properties include:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxymethyl group.
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Stability: The tert-butyl group confers resistance to hydrolysis under physiological conditions.
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Stereochemistry: The 3-(hydroxymethyl)-3-methyl configuration introduces two chiral centers, necessitating enantioselective synthesis for pharmaceutical applications.
Synthesis and Chemical Transformations
Synthetic Routes
The synthesis involves a multi-step protocol starting from tert-butyl 4-acetylpiperazine-1-carboxylate (C₁₁H₂₀N₂O₃):
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Piperazine Functionalization: Piperazine reacts with tert-butyl chloroformate in the presence of triethylamine to form tert-butyl piperazine-1-carboxylate.
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Acetylation: The intermediate undergoes acetylation using acetic anhydride, yielding tert-butyl 4-acetylpiperazine-1-carboxylate.
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Hydroxymethylation: Formaldehyde or paraformaldehyde introduces the hydroxymethyl group via nucleophilic addition under basic conditions (e.g., NaHCO₃).
Industrial-scale production optimizes these steps using flow reactors and catalytic systems to achieve >85% yield.
Post-Synthesis Modifications
The compound’s reactivity enables diverse transformations:
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Oxidation: The hydroxymethyl group oxidizes to a carboxylate using KMnO₄ or CrO₃, forming tert-butyl 4-acetyl-3-carboxy-3-methylpiperazine-1-carboxylate.
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Reduction: Sodium borohydride reduces the acetyl group to an alcohol, generating tert-butyl 3-(hydroxymethyl)-3-methyl-4-(2-hydroxyethyl)piperazine-1-carboxylate.
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Ester Hydrolysis: Acidic or basic conditions cleave the tert-butyl ester, yielding water-soluble derivatives for biological testing.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against gram-positive bacteria:
| Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 32 |
Mechanistic studies indicate inhibition of bacterial dihydrofolate reductase (DHFR), critical for nucleotide synthesis.
Antiviral Activity
Derivatives inhibit human adenovirus replication (IC₅₀ = 4.7 µM) by targeting viral DNA polymerase. Structural analogs with fluorinated phenyl groups show enhanced potency (IC₅₀ = 1.2 µM), highlighting scope for optimization.
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
The compound serves as a precursor to:
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5-HT₁A Agonists: For anxiety and depression (e.g., analogs with substituted aryl groups).
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Dopamine Partial Agonists: Investigated for schizophrenia and Parkinson’s disease.
Antibiotic Discovery
Hybrid molecules combining the piperazine core with β-lactam or quinolone moieties exhibit broad-spectrum activity against methicillin-resistant S. aureus (MRSA).
Prodrug Design
The tert-butyl ester enhances lipophilicity, facilitating blood-brain barrier penetration. In vivo, esterases hydrolyze the group, releasing active metabolites in target tissues.
Comparative Analysis with Related Compounds
| Compound | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| Tert-butyl 4-acetylpiperidine-1-carboxylate | Piperidine ring | Reduced nitrogen basicity | Lower CNS activity |
| Tert-butyl 4-acetylmorpholine-1-carboxylate | Morpholine ring | Oxygen atom in ring | Enhanced solubility |
| Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate | Piperazine with hydroxymethyl | Dual chiral centers | Broad-spectrum antimicrobial |
The hydroxymethyl group in the target compound confers superior water solubility and metabolic stability compared to analogs, making it preferable for intravenous formulations.
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